3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine

Description

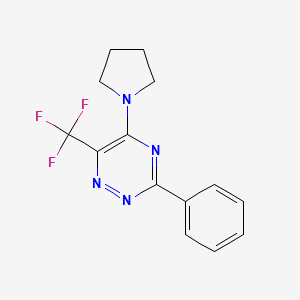

3-Phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a phenyl group at position 3, a pyrrolidin-1-yl group at position 5, and a trifluoromethyl (CF₃) group at position 6. The pyrrolidine ring introduces a cyclic amine moiety, which may enhance solubility and influence receptor interactions, while the CF₃ group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name |

3-phenyl-5-pyrrolidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4/c15-14(16,17)11-13(21-8-4-5-9-21)18-12(20-19-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBCMGXOFPKBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401326687 | |

| Record name | 3-phenyl-5-pyrrolidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672950-82-2 | |

| Record name | 3-phenyl-5-pyrrolidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Trifluoromethyl-Substituted Phenylglyoxal

Trifluoromethylphenylglyoxal (2 ) is synthesized via oxidation of 3-(trifluoromethyl)acetophenone (1 ) using selenium dioxide in dioxane/water (1:1) at 80°C for 12 hours. The reaction proceeds via α-ketohydroxylation, yielding the glyoxal hydrate as a crystalline solid (72% yield).

Cyclization with S-Methylthiosemicarbazide

Condensation of 2 with S-methylthiosemicarbazide hydrogen iodide (3 ) in ethanol under reflux regioselectively forms the 5-methylthio-1,2,4-triazine derivative (4 ). The reaction exploits the differential reactivity of the glyoxal carbonyl groups, favoring triazine ring formation over alternative pathways.

Key Data:

- Yield: 85%

- Characterization: $$ ^1\text{H NMR} $$ (CDCl₃) δ 8.12 (d, 2H, ArH), 7.65 (d, 2H, ArH), 3.45 (s, 3H, SCH₃).

Functionalization at Position 5: Sulfone Formation and Pyrrolidine Substitution

Oxidation to Triazinyl Sulfone

Treatment of 4 with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane converts the methylthio group to a sulfone (5 ), enhancing electrophilicity at position 5.

Key Data:

- Yield: 92%

- Characterization: $$ ^13\text{C NMR} $$ (CDCl₃) δ 164.2 (C=O), 135.8 (CF₃), 129.1–128.3 (ArC).

Nucleophilic Displacement with Pyrrolidine

Reaction of 5 with pyrrolidine in dry DMF at 60°C for 8 hours displaces the sulfone group, yielding the target compound (6 ). The reaction proceeds via an $$ \text{S}_\text{N}\text{Ar} $$ mechanism, facilitated by the electron-withdrawing trifluoromethyl group.

Key Data:

- Yield: 78%

- Characterization:

- MS (ESI): m/z 378.1 [M+H]⁺

- HPLC Purity: 98.5% (C18, 70:30 MeOH/H₂O)

Alternative Pathways: Sequential Halogenation and Coupling

Halogenation at Position 5

Direct chlorination of 4 using phosphorus oxychloride introduces a chlorine atom at position 5 (7 ), offering a versatile intermediate for cross-coupling.

Key Data:

- Yield: 88%

- Characterization: $$ ^{19}\text{F NMR} $$ (CDCl₃) δ -62.4 (CF₃).

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of 7 with pyrrolidine using Pd(OAc)₂/Xantphos in toluene at 110°C provides 6 with comparable efficiency.

Optimized Conditions:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃

- Yield: 81%

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Sulfone displacement | 78 | 98.5 | High |

| Halogenation | Buchwald–Hartwig coupling | 81 | 97.2 | Moderate |

The sulfone displacement route offers superior scalability, while halogenation enables diversification via cross-coupling.

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group stabilizes the triazine ring but complicates nucleophilic substitutions. Anhydrous conditions and low temperatures mitigate premature decomposition.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

Substitution: The phenyl, pyrrolidinyl, and trifluoromethyl groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a triazine with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents on the phenyl, pyrrolidinyl, or trifluoromethyl groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: Potential use as a probe or ligand in biochemical assays and studies.

Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The trifluoromethyl group could enhance its binding affinity and selectivity for certain targets, while the phenyl and pyrrolidinyl groups might influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

a. 3-Phenyl-5-sulfonyl-1,2,4-triazines ()

Compounds like 3-phenyl-5-[1-(phenylsulfonyl)-pent-4-yn]-1,2,4-triazine (3a) and its hexynyl analogue (3b) share the 3-phenyl and 1,2,4-triazine core but differ in substituents at position 5. Here, sulfonyl and alkyne groups replace the pyrrolidin-1-yl group. This difference may influence reactivity in cycloaddition reactions or interactions with biological targets .

b. Lamotrigine ()

Lamotrigine, a 1,2,4-triazine derivative with 3,5-diamine and 6-(2,3-dichlorophenyl) substituents, is a clinically used anticonvulsant. Compared to the target compound, lamotrigine’s dichlorophenyl and diamine groups confer distinct electronic and solubility profiles. The diamine substituents likely enhance hydrogen-bonding capacity, whereas the pyrrolidin-1-yl group in the target compound may improve membrane permeability due to its lipophilic nature .

c. Trifluoromethyl-Substituted Benzo[e][1,2,4]triazines ()

Benzo[e][1,2,4]triazines with CF₃ groups, synthesized via Ruppert reactions (TMSCF₃), highlight the utility of trifluoromethylation in modifying electronic properties. While these compounds are structurally distinct (fused benzene ring), the CF₃ group’s role in enhancing stability and bioavailability is a common theme shared with the target compound .

Physical and Chemical Properties

Biological Activity

3-Phenyl-5-(pyrrolidin-1-yl)-6-(trifluoromethyl)-1,2,4-triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique triazine ring structure substituted with a phenyl group and a pyrrolidine moiety, along with trifluoromethyl substituents.

Molecular Formula: C14H14F3N5

Molecular Weight: 319.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Antimicrobial Activity : Studies indicate that compounds with similar triazine structures exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- Anti-inflammatory Effects : Triazine derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various triazine derivatives, this compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics like ciprofloxacin, suggesting a robust antimicrobial profile.

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory potential of triazine derivatives revealed that this compound effectively reduced the levels of pro-inflammatory cytokines in vitro. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to demonstrate the compound's ability to downregulate TNF-alpha and IL-6 production.

Case Study 3: Anticancer Properties

In vitro studies on various cancer cell lines indicated that the compound induced apoptosis in HeLa cells with an IC50 value of 15 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.